molecular formula C18H27ClN2O2 B2865840 tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 1779134-19-8

tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2865840
CAS No.: 1779134-19-8
M. Wt: 338.88
InChI Key: VLQWWQVFLREYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate” is a chemical compound with the formula C18H27ClN2O2 . It is produced by KISHIDA CHEMICAL CO., LTD .

Scientific Research Applications

Synthesis and Drug Development Applications

Synthesis of p38 MAP Kinase Inhibitors

A key step in the development of a p38 MAP kinase inhibitor, useful for treating conditions like rheumatoid arthritis and psoriasis, involved the chemoselective Grignard addition of N-tert-butyl-4-chloro-piperidine to a naphthyridone N-oxide. This process highlights the utility of tert-butyl and piperidine derivatives in the synthesis of potential therapeutic agents (Chung et al., 2006).

Generation of Quinolinones

Ortho-lithiated tert-Bu N-arylcarbamates were treated with N-(trifluoroacetyl)piperidine to yield 2-(N-BOC-amino)aryl trifluoromethyl ketones. These intermediates were further processed to produce 4-trifluoromethyl-2-quinolinones, showcasing the role of tert-butyl carbamates in synthesizing structurally diverse quinolinones (Leroux et al., 2006).

Asymmetric Mannich Reaction

The asymmetric Mannich reaction involving tert-butyl phenyl(phenylsulfonyl)methylcarbamate demonstrates the use of carbamate derivatives in synthesizing chiral amino carbonyl compounds, crucial for drug development and synthesis of biologically active molecules (Yang et al., 2009).

Material Science Applications

Anion Exchange Membranes (AEMs)

Poly(arylene piperidinium)s, devoid of alkali-sensitive aryl ether bonds or benzylic sites, were synthesized and studied as AEMs for alkaline fuel cells. These materials demonstrated excellent alkaline stability and conductivity, showcasing the importance of piperidinium derivatives in energy-related applications (Olsson et al., 2018).

Safety and Hazards

According to the Safety Data Sheet from KISHIDA CHEMICAL CO., LTD, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth .

Properties

IUPAC Name

tert-butyl N-[[4-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-6-4-5-7-15(14)19/h4-7,20H,8-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWWQVFLREYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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